Uridine diphosphate arabinose

Description

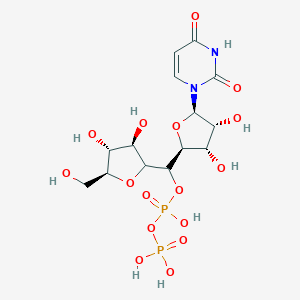

Structure

3D Structure

Properties

CAS No. |

14697-41-7 |

|---|---|

Molecular Formula |

C14H22N2O16P2 |

Molecular Weight |

536.28 g/mol |

IUPAC Name |

[[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-3-4-6(19)7(20)10(29-4)12(31-34(27,28)32-33(24,25)26)11-8(21)9(22)13(30-11)16-2-1-5(18)15-14(16)23/h1-2,4,6-13,17,19-22H,3H2,(H,27,28)(H,15,18,23)(H2,24,25,26)/t4-,6-,7+,8-,9+,10?,11-,12?,13+/m0/s1 |

InChI Key |

JCPSMIOSLWKUPV-XQQPQPTDSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

UDP arabinose UDP-arabinofuranose UDP-arabinopyranose UDP-Araf UDP-Arap uridine diphosphate arabinose uridine diphosphate arabinose, (beta-L)-isome |

Origin of Product |

United States |

Biosynthesis Pathways of Uridine Diphosphate Arabinose

De Novo Biosynthesis of Uridine (B1682114) Diphosphate (B83284) Arabinopyranose

The de novo synthesis of UDP-L-arabinopyranose is a multi-step process that occurs within the cell, converting UDP-glucose into UDP-L-arabinose through a series of enzymatic reactions. This pathway involves the oxidation of UDP-glucose, followed by a decarboxylation and subsequent epimerization.

Conversion from Uridine Diphosphate Glucose via Uridine Diphosphate Glucuronic Acid

The initial steps of the de novo pathway involve the transformation of UDP-glucose into UDP-xylose, a direct precursor for UDP-L-arabinose. This conversion is a two-step process that begins with the oxidation of UDP-glucose to form UDP-glucuronic acid.

The first committed step in this pathway is the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH). nih.govnih.gov This cytosolic enzyme is typically active as a hexamer. reactome.org The reaction involves two successive oxidation events at the 6'-hydroxyl group of the glucose moiety, converting it into a carboxylate group, with the concurrent reduction of two molecules of NAD+ to NADH. nih.govreactome.org UDP-glucuronic acid serves as a key intermediate in the biosynthesis of many polysaccharides. nih.govwikipedia.org

Following its synthesis, UDP-glucuronic acid is irreversibly decarboxylated to form UDP-xylose. nih.gov This reaction is catalyzed by UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS). nih.govresearchgate.net This enzyme is crucial as UDP-xylose is the donor substrate for the incorporation of xylose into major plant cell wall polysaccharides like xylan (B1165943) and xyloglucan. nih.gov In mammals, UDP-xylose is essential for initiating glycosaminoglycan synthesis. nih.gov

The reaction mechanism of UXS involves three main steps:

Oxidation of the C4 hydroxyl of the substrate by a tightly bound NAD+.

Decarboxylation of the resulting UDP-4-keto-glucuronic acid intermediate.

Reduction of the UDP-4-keto-pentose intermediate by the newly formed NADH to yield UDP-xylose. nih.gov

In plants such as Arabidopsis, there are multiple isoforms of UXS, which are localized in both the cytosol and the Golgi apparatus, suggesting spatial regulation of UDP-xylose synthesis. nih.govresearchgate.netnih.gov

Epimerization of Uridine Diphosphate Xylose

The final step in the de novo synthesis of UDP-L-arabinopyranose is the epimerization of UDP-D-xylose. This reaction inverts the stereochemistry at the C4 position of the xylose sugar, converting it into L-arabinose.

The reversible interconversion of UDP-D-xylose and UDP-L-arabinose is catalyzed by the enzyme UDP-xylose 4-epimerase (UXE), also known as UDP-arabinose 4-epimerase. nih.govwikipedia.org This enzyme belongs to the isomerase family and plays a critical role in nucleotide sugar metabolism. wikipedia.org The reaction allows the cell to produce the arabinosyl donors necessary for the synthesis of arabinose-containing glycans. nih.govnih.gov Some UDP-sugar 4-epimerases, like the one from Sinorhizobium meliloti, have been shown to be bifunctional, acting on both UDP-xylose and UDP-glucose. nih.gov

In plants, the epimerization of UDP-xylose is particularly important for cell wall biosynthesis. A key enzyme in this process in Arabidopsis thaliana is MUR4 (encoded by the MUR4 gene), a Golgi-localized UDP-D-xylose 4-epimerase. nih.govuniprot.org AtMUR4 is a type-II membrane protein. nih.gov Its localization in the Golgi apparatus is significant as this is the site of synthesis for most cell wall polysaccharides. nih.govuniprot.org This co-localization suggests that the synthesis of UDP-L-arabinose occurs in close proximity to the glycosyltransferases that will utilize it. nih.gov

Mutations in the MUR4 gene lead to a significant reduction (around 50%) in the L-arabinose content of cell walls, highlighting its major role in providing UDP-L-arabinose for polysaccharide synthesis. nih.gov The presence of other UXE homologs in the Arabidopsis genome likely accounts for the residual UDP-L-arabinose synthesis in mur4 mutants. nih.gov In addition to the Golgi-localized MUR4, some cytosolic bifunctional UDP-glucose 4-epimerases (UGEs) in Arabidopsis, such as AtUGE1 and AtUGE3, also exhibit UXE activity and contribute to the cytosolic pool of UDP-L-arabinose. researchgate.net

Interactive Data Tables

Key Enzymes in UDP-Arabinose Biosynthesis

| Enzyme | Abbreviation | Function | Cellular Location (Plants) |

| Uridine Diphosphate Glucose Dehydrogenase | UGDH | Catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid. nih.govreactome.org | Cytosol reactome.org |

| Uridine Diphosphate Glucuronic Acid Decarboxylase | UXS | Catalyzes the decarboxylation of UDP-glucuronic acid to UDP-xylose. nih.govpnas.org | Cytosol and Golgi Apparatus nih.govresearchgate.net |

| Uridine Diphosphate Xylose 4-Epimerase | UXE | Catalyzes the reversible epimerization of UDP-D-xylose to UDP-L-arabinose. nih.govwikipedia.org | Golgi Apparatus and Cytosol nih.govresearchgate.net |

Contribution of Cytosolic Bifunctional Uridine Diphosphate Glucose 4-Epimerases (UGEs with UXE Activity)

While a significant portion of UDP-arabinose synthesis occurs in the Golgi apparatus, a distinct cytosolic pathway also contributes to the cellular pool. This pathway relies on the action of certain UDP-glucose 4-epimerases (UGEs) that exhibit bifunctional activity, also functioning as UDP-xylose 4-epimerases (UXEs). researchgate.netbohrium.com These enzymes catalyze the reversible interconversion of UDP-D-xylose to UDP-L-arabinose in the cytosol. nih.govportlandpress.com

In the model plant Arabidopsis thaliana, the cytosolic bifunctional enzymes AtUGE1 and AtUGE3 have been shown to possess this dual activity. researchgate.nettheadl.com Similarly, a UGE from pea, PsUGE1, was found to exhibit both UGE and UXE activities. nih.govtheadl.com These cytosolic epimerases are genetically distinct from the primary UXE located in the Golgi apparatus. nih.govportlandpress.com

Table 1. Kinetic Properties of Recombinant Pea Bifunctional Epimerase (rPsUGE1)

| Substrate | Apparent Km (mM) |

|---|---|

| UDP-Glucose | 0.31 |

| UDP-Galactose | 0.29 |

| UDP-L-arabinose | 0.16 |

| UDP-Xylose | 0.15 |

Data derived from studies on recombinant Pisum sativum UGE1 (rPsUGE1) expressed in E. coli. nih.govportlandpress.comtheadl.com

Subcellular Compartmentalization of De Novo Pathways (Golgi and Cytosol)

The de novo synthesis of UDP-sugars, which serve as precursors for cell wall polysaccharides, is spatially organized between the cytosol and the Golgi apparatus. nih.govportlandpress.comtheadl.com The activated sugar donor for arabinose-containing glycans, UDP-L-arabinose, is primarily synthesized via the epimerization of UDP-xylose. pnas.org

The main site for this final conversion step is the lumen of the Golgi apparatus. pnas.org In Arabidopsis, this reaction is catalyzed by the Golgi-localized UDP-D-xylose 4-epimerase known as MUR4. purdue.edu The localization of this enzyme within the Golgi is significant because this organelle is the site of synthesis for many cell wall polysaccharides and glycoproteins that require arabinosylation. pnas.orgnih.gov

In addition to the primary Golgi pathway, a cytosolic de novo pathway exists, as described above, utilizing bifunctional UGEs. researchgate.netnih.gov However, evidence suggests that this cytosolic route is unlikely to be the main provider of UDP-arabinose for polysaccharides assembled in the Golgi. pnas.org Studies on uge1uge3 double mutants in Arabidopsis showed no reduction in cell wall arabinose content, implying the Golgi-localized pathway is the major contributor for these specific polymers. pnas.org The cytosolic pool of nucleotide sugars, including UDP-arabinose, may be used for other purposes, such as the glycosylation of secondary metabolites. nih.gov

Uridine Diphosphate Arabinose Salvage Pathway

In addition to de novo synthesis, plant cells can recycle free L-arabinose released from the turnover and degradation of cell wall polymers and other glycoconjugates. pnas.orgnih.gov This recycling occurs via the arabinose salvage pathway, which converts the monosaccharide back into its activated nucleotide sugar form. frontiersin.org This pathway consists of two sequential enzymatic steps. nih.govfrontiersin.org

Phosphorylation of Free L-Arabinose by Arabinokinase

The first step of the salvage pathway is the phosphorylation of free L-arabinose at the C1 position. This reaction is catalyzed by the substrate-specific enzyme arabinokinase. nih.govfrontiersin.org This initial phosphorylation "activates" the sugar, preparing it for the subsequent step in the pathway.

Formation of this compound by Uridine Diphosphate-Sugar Pyrophosphorylase (USP)

Following phosphorylation, the resulting arabinose-1-phosphate is converted into UDP-L-arabinose. This reaction is catalyzed by UDP-sugar pyrophosphorylase (USP), an enzyme known for its broad substrate specificity. nih.govfrontiersin.org USP facilitates the addition of a uridine monophosphate (UMP) moiety from uridine triphosphate (UTP) to the sugar phosphate (B84403), releasing pyrophosphate and forming UDP-arabinose. frontiersin.org The broad specificity of USP allows it to act on various sugar-1-phosphates, making it a key enzyme in the salvage of multiple monosaccharides, including xylose. nih.gov

Cytosolic Localization and Contribution to the this compound Pool

The enzymes of the salvage pathway, arabinokinase and USP, are located in the cytoplasm. nih.gov Consequently, this pathway contributes directly to the cytosolic pool of UDP-arabinose. nih.gov This is distinct from the Golgi-based de novo pathway, which generates UDP-arabinose within the Golgi lumen. nih.gov The salvage pathway is crucial for cellular homeostasis, allowing the cell to efficiently reuse valuable monosaccharides and preventing the potentially problematic accumulation of free sugars like arabinose in the cytoplasm. nih.gov Genetic knock-down of USP in Arabidopsis leads to the accumulation of free arabinose and xylose, highlighting the pathway's essential role in recycling these sugars. nih.gov

Interconversion of this compound Anomers

Arabinose exists in different isomeric forms, and its incorporation into glycans is stereospecific. While the activated precursor synthesized in the de novo pathway has a pyranose ring configuration (UDP-L-arabinopyranose or UDP-Arap), the vast majority of arabinose found in plant cell wall polymers and glycoproteins exists in the furanose ring form (L-arabinofuranose or Araf). pnas.org

This structural difference necessitates a complex, spatially regulated process of anomeric interconversion. The UDP-Arap synthesized in the Golgi lumen by UXE (e.g., MUR4) must first be exported from the Golgi. pnas.org On the cytosolic surface of the Golgi, enzymes known as UDP-arabinose mutases catalyze the conversion of UDP-Arap into UDP-L-arabinofuranose (UDP-Araf). pnas.org

Because the glycosyltransferases that incorporate arabinose into growing polysaccharide chains are located within the Golgi lumen and often specifically require UDP-Araf as the donor substrate, the newly synthesized UDP-Araf must be transported from the cytosol back into the Golgi lumen. pnas.org This critical transport step is mediated by specific UDP-arabinofuranose transporters located in the Golgi membrane. pnas.orgosti.gov This elaborate route ensures that the correct anomer of the activated sugar is delivered to the site of glycan synthesis. pnas.org

Pyranose (UDP-Arap) to Furanose (UDP-Araf) Isomerization Equilibrium

The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is a reversible reaction catalyzed by UAM oup.comresearchgate.net. The equilibrium of this isomerization strongly favors the pyranose form oup.com. In vitro studies with UAM from rice and other plants have consistently shown that at thermodynamic equilibrium, the mixture consists of approximately 90% UDP-Arap and only 10% UDP-Araf oup.comresearchgate.netoup.comuniprot.org. This 9:1 ratio reflects the greater thermodynamic stability of the six-membered pyranose ring compared to the five-membered furanose ring nih.gov.

When UDP-Arap is used as the substrate, only a small amount (around 5-10%) is converted to UDP-Araf oup.comoup.com. Conversely, when UDP-Araf is the substrate, there is a rapid and more substantial conversion to UDP-Arap until the 9:1 equilibrium is reached oup.comoup.com.

The kinetic parameters for this reaction have been determined for UAMs from several species. The forward reaction (UDP-Arap to UDP-Araf) is reported to have a rate in the range of 0.1–4 s⁻¹, while the reverse reaction is about an order of magnitude faster, ranging from 1.5–67 s⁻¹ nih.govdtu.dk. The Michaelis constant (Kₘ) values are generally in the micromolar range for both substrates, though often lower for UDP-Araf dtu.dk.

Kinetic Parameters of UDP-Arabinopyranose Mutase (UAM) from Rice

| Reaction | Substrate | Kₘ (μM) | Vₘₐₓ (nmol min⁻¹) |

|---|---|---|---|

| Reverse | UDP-Araf | 140 | 1.18 |

| Forward | UDP-Arap | 150 | 0.55 |

Data adapted from research on rice UAM, confirming that the reaction favors pyranose formation researchgate.net.

Biological Rationale for Anomeric Interconversion

The interconversion between the pyranose and furanose forms of UDP-arabinose is biologically crucial, particularly for plants nih.gov. L-arabinose is a significant component of plant cell walls, found in polysaccharides such as pectins (rhamnogalacturonan I and II) and hemicelluloses (glucuronoarabinoxylans), as well as in arabinogalactan (B145846) proteins and extensins nih.gov. A key structural feature of these molecules is that the L-arabinose residues are predominantly in the furanose (Araf) ring form, not the more thermodynamically stable pyranose (Arap) form nih.govnih.govpnas.org.

The primary biosynthetic pathway for UDP-arabinose in the Golgi produces UDP-Arap via the epimerization of UDP-xylose pnas.orgnih.gov. However, the glycosyltransferases that incorporate arabinose into cell wall polymers are located in the Golgi lumen and specifically require UDP-Araf as the sugar donor pnas.org. This necessitates the conversion of the newly synthesized UDP-Arap into UDP-Araf.

This conversion process involves a complex spatial arrangement. UDP-Arap is transported from the Golgi lumen to the cytosol, where UAM/RGP enzymes catalyze its isomerization to UDP-Araf nih.govpnas.org. This newly formed UDP-Araf is then transported back into the Golgi lumen by specific transporters to be used in polysaccharide synthesis nih.govpnas.org. The continuous consumption of UDP-Araf by glycosyltransferases within the Golgi is thought to drive the otherwise unfavorable equilibrium of the UAM reaction towards the formation of UDP-Araf nih.govdtu.dk.

Subcellular Localization and Transport of Uridine Diphosphate Arabinose

Spatial Segregation of Uridine (B1682114) Diphosphate (B83284) Arabinose Metabolism

The metabolism of UDP-arabinose presents a fascinating case of spatial separation of biochemical pathways. The majority of L-arabinose (Ara) in plant glycans exists in the furanose ring form (Araf), while its activated precursor is in the pyranose configuration (UDP-Arap). pnas.orgpnas.orgosti.govnih.govunimelb.edu.au The primary synthesis of UDP-Arap occurs in the Golgi lumen through the epimerization of UDP-xylose (UDP-Xyl). pnas.orgpnas.orgosti.govnih.govunimelb.edu.au

However, the enzymes responsible for converting UDP-Arap to the biologically active UDP-Araf, known as UDP-arabinopyranose mutases (UAMs) or reversibly glycosylated polypeptides (RGPs), are located in the cytosol, with some association with the cytosolic face of the Golgi membrane. pnas.orgontosight.ainih.gov This necessitates the export of UDP-Arap from the Golgi lumen to the cytosol. Following its conversion, UDP-Araf must then be transported back into the Golgi lumen to be utilized by glycosyltransferases for the synthesis of arabinose-containing glycans. pnas.orgpnas.orgosti.govnih.govunimelb.edu.au

In addition to this de novo synthesis pathway, a salvage pathway for arabinose exists in the cytosol. pnas.org Free arabinose released from the degradation of arabinose-containing compounds can be converted to UDP-Arap through the sequential action of arabinokinase and a UDP-sugar pyrophosphorylase. pnas.orgpnas.org

Golgi Luminal Requirement for Arabinofuranose-Containing Glycans

The Golgi apparatus serves as the central hub for the biosynthesis of a wide array of complex glycans. annualreviews.org Glycosyltransferases, the enzymes that catalyze the transfer of sugar moieties from activated nucleotide sugars to acceptor molecules, are predominantly type II membrane proteins with their catalytic domains residing in the Golgi lumen. annualreviews.org Therefore, the synthesis of arabinofuranose-containing glycans, which are essential components of pectins, hemicelluloses, and glycoproteins, is strictly dependent on the availability of UDP-Araf within the Golgi lumen. pnas.orgpnas.orgosti.govnih.govunimelb.edu.aupnas.org

The pyranose form of UDP-arabinose (UDP-Arap), which is synthesized within the Golgi, is not the preferred substrate for the majority of these glycosyltransferases. pnas.orgpnas.orgosti.govnih.govunimelb.edu.au This underscores the critical importance of the transport of UDP-Araf from its site of synthesis in the cytosol back into the Golgi lumen to serve as the donor for arabinosylation reactions. pnas.orgpnas.orgosti.govnih.govunimelb.edu.au

Mechanisms of Uridine Diphosphate Arabinofuranose Transport

The movement of UDP-Araf across the Golgi membrane is a vital step in the glycosylation pathway. This process is mediated by specific transporter proteins that ensure the efficient delivery of this activated sugar into the Golgi lumen.

Identification and Characterization of Golgi-Localized Uridine Diphosphate Arabinofuranose Transporters (UAfTs)

In the model plant Arabidopsis thaliana, a family of Golgi-localized UDP-Araf transporters (UAfTs) has been identified and characterized. pnas.orgpnas.orgosti.govnih.govpnas.org Using a proteoliposome-based transport assay, researchers demonstrated that four members of the nucleotide sugar transporter (NST) family can efficiently transport UDP-Araf in vitro. pnas.orgpnas.orgosti.govnih.gov Subsequent analysis of mutant lines with defects in these transporters confirmed their role as UDP-Araf transporters in a living organism. pnas.orgpnas.orgosti.govnih.gov All four identified UAfT members are localized to the Golgi apparatus, consistent with their function in supplying UDP-Araf for luminal glycosylation reactions. pnas.org

Role of Nucleotide Sugar Transporters (NSTs) in Golgi Membrane Permeation

UAfTs belong to the larger family of Nucleotide Sugar Transporters (NSTs), which are part of the solute carrier family 35 (SLC35). ontosight.aimdpi.comresearchgate.netdiva-portal.org NSTs are multi-transmembrane proteins responsible for the translocation of various nucleotide sugars from the cytosol into the lumen of the Golgi apparatus and the endoplasmic reticulum. mdpi.comresearchgate.netnih.gov

The transport mechanism of NSTs is often an antiport system, where the import of a nucleotide sugar into the Golgi is coupled with the export of a nucleotide monophosphate (NMP), the byproduct of the glycosylation reaction, back into the cytosol. ontosight.aielifesciences.org This antiport mechanism is thought to be a form of "trans-stimulation," where the presence of NMPs in the lumen accelerates the uptake of nucleotide sugars. elifesciences.org In Arabidopsis, the NST family is extensive, with 51 members categorized into six subclades. pnas.org

Complex Delivery Routes of Activated Arabinose into Golgi

The delivery of activated arabinose into the Golgi lumen follows a remarkably complex and circuitous route. pnas.orgpnas.orgosti.govnih.govunimelb.edu.au The process begins with the synthesis of UDP-Arap from UDP-Xyl within the Golgi lumen. pnas.orgpnas.orgosti.govnih.govunimelb.edu.au This newly synthesized UDP-Arap must then be exported to the cytosol, a step for which the transporters are yet to be fully identified. dtu.dk

Role in Plant Cell Wall Biogenesis and Architecture

The plant cell wall is a complex and dynamic structure composed of polysaccharides, proteins, and lignin. L-arabinose is a significant component of these cell wall polymers, primarily found in its furanose form (Araf). pnas.org However, the activated precursor for its incorporation is UDP-L-arabinopyranose (UDP-Arap). pnas.org The biosynthesis of UDP-Arap occurs through two main pathways: the de novo pathway, which involves the epimerization of UDP-xylose (UDP-Xyl) in the Golgi lumen, and a salvage pathway in the cytosol. pnas.org UDP-Arap is then converted to UDP-Araf by UDP-arabinose mutases located on the cytosolic side of the Golgi. pnas.org Subsequently, UDP-Araf is transported back into the Golgi lumen, where it is utilized by various glycosyltransferases for the synthesis of arabinose-containing polymers. pnas.org

Biosynthesis of Arabinoxylans

Arabinoxylans are a major type of hemicellulose found in the cell walls of grasses and other commelinid plants. wikipedia.org They consist of a backbone of β-D-xylopyranosyl units linked at the 1,4 positions, with many of these xylose units substituted with α-L-arabinofuranosyl residues. wikipedia.org UDP-arabinose is the essential donor substrate for the arabinosylation of the xylan (B1165943) backbone, a process catalyzed by arabinosyltransferases. The ferulic acid moieties attached to some of the arabinose residues can form cross-links between arabinoxylan chains and with lignin, contributing to the structural integrity of the cell wall. wikipedia.org

Formation of Arabinogalactans

Arabinogalactan (B145846) proteins (AGPs) are a diverse class of hydroxyproline-rich glycoproteins (HRGPs) that are extensively glycosylated with large, branched arabinogalactan polysaccharides. nih.govmdpi.com These polysaccharides are composed of a β-1,3-galactan backbone with β-1,6-galactan side chains that are further decorated with α-arabinose and other sugars. frontiersin.org UDP-arabinose provides the arabinosyl residues for the synthesis of these complex glycan structures. nih.gov AGPs are implicated in various aspects of plant growth and development, including cell proliferation, differentiation, and cell-cell communication. nih.govmdpi.com

Synthesis of Pectic Rhamnogalacturonan I

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone of alternating rhamnose and galacturonic acid residues. nih.gov The rhamnosyl residues of the RG-I backbone are often substituted with side chains of arabinans, galactans, or arabinogalactans. nih.gov UDP-arabinose is the donor for the arabinosyl residues that form the arabinan (B1173331) side chains. pnas.org The biosynthesis of the RG-I backbone occurs in the Golgi apparatus, where UDP-rhamnose and UDP-galacturonic acid are the primary substrates. nih.govresearchgate.net

Incorporation into Extensin Glycoproteins

Extensins are another class of HRGPs that play a structural role in the plant cell wall. frontiersin.orgresearchgate.net They are characterized by the presence of Ser-(Hyp)4 repeats, where hydroxyproline (Hyp) residues are O-glycosylated with short chains of one to five arabinofuranose residues. frontiersin.orgnih.gov UDP-arabinose is the donor for the sequential addition of these arabinose units, a process catalyzed by a series of arabinosyltransferases located in the Golgi apparatus. frontiersin.orgnih.gov The arabinosylation of extensins is crucial for their proper conformation and function in strengthening the cell wall. nih.gov

Contribution to Cell Wall Structural Integrity and Plasticity

The arabinose-containing polymers synthesized using UDP-arabinose are critical for maintaining the structural integrity and plasticity of the plant cell wall. purdue.edu For instance, the cross-linking of arabinoxylans via ferulic acid esters contributes to the rigidity of the cell wall. wikipedia.org Arabinogalactan proteins are thought to act as a lubricant and humectant, influencing the hydration status and mechanical properties of the cell wall. mdpi.com The arabinosylation of extensins is essential for their self-assembly into a covalently cross-linked network that strengthens the cell wall. nih.gov Mutations affecting UDP-arabinose biosynthesis, such as in the mur4 mutant of Arabidopsis which has reduced UDP-xylose 4-epimerase activity, lead to a significant reduction in cell wall arabinose content and can result in altered cell wall properties. nih.govpurdue.edu

Impact on Cell Wall Recalcitrance

Cell wall recalcitrance refers to the resistance of plant biomass to enzymatic degradation, a major challenge in the production of biofuels and other bio-based products. frontiersin.org The composition and structure of hemicelluloses, particularly the degree of arabinosylation of xylans, can significantly influence recalcitrance. rsc.org The presence of arabinose side chains on the xylan backbone can hinder the access of cellulases and xylanases to the underlying polysaccharide chains. rsc.org Therefore, modifications in the availability of UDP-arabinose and the subsequent arabinosylation of cell wall polymers can impact the efficiency of biomass conversion. rsc.orgaber.ac.uk

Involvement in Glycoconjugate Formation

Uridine diphosphate arabinose (UDP-arabinose) is a critical activated sugar nucleotide that serves as a donor of arabinosyl residues for the glycosylation of a diverse array of biomolecules. This post-translational modification is essential for the structure and function of numerous glycoconjugates, playing a pivotal role in various biological processes across different kingdoms of life.

Glycoproteins and Glycolipids in Plants

In the intricate cellular machinery of plants, UDP-arabinose is a key player in the glycosylation of proteins, particularly hydroxyproline-rich glycoproteins (HRGPs). This family of proteins includes extensins and arabinogalactan proteins (AGPs), which are integral components of the plant cell wall and are involved in plant growth, development, and defense. The arabinosylation of these proteins, a process that involves the transfer of arabinose from UDP-arabinose to hydroxyproline residues, is crucial for their proper structure and function. This modification influences cell wall architecture, cell adhesion, and signaling processes.

The biosynthesis of arabinosylated glycoproteins is a complex process that begins with the synthesis of UDP-arabinose in its pyranose form (UDP-Arap) within the Golgi apparatus. However, the arabinose found in glycoproteins is predominantly in the furanose form (Araf). This necessitates the conversion of UDP-Arap to UDP-arabinofuranose (UDP-Araf) by UDP-arabinopyranose mutases, which are located in the cytosol. The resulting UDP-Araf is then transported back into the Golgi lumen, where it serves as the substrate for arabinosyltransferases that catalyze the addition of arabinose residues to the protein backbone.

While the role of UDP-arabinose in the glycosylation of plant proteins is well-documented, its direct involvement in the biosynthesis of plant glycolipids is less clear. General pathways of lipid glycosylation in plants utilize various nucleotide sugars, but specific evidence detailing the direct use of UDP-arabinose as an arabinose donor for the synthesis of glycolipids is limited in current scientific literature.

| Glycoprotein Class | Key Functions | Role of Arabinosylation |

| Extensins | Structural support of the cell wall, defense against pathogens. | Contributes to the cross-linking of extensin monomers, forming a rigid network that strengthens the cell wall. |

| Arabinogalactan Proteins (AGPs) | Cell proliferation, cell-cell communication, programmed cell death. | The extensive and complex arabinogalactan chains are critical for the diverse signaling and structural roles of AGPs. |

Arabinose Chains on Recombinant Therapeutic Antibodies

The production of recombinant therapeutic proteins, including monoclonal antibodies, in plant-based expression systems has emerged as a promising alternative to traditional mammalian cell culture. However, a key challenge in this field is the difference in post-translational modifications, particularly glycosylation, between plants and humans. One such difference is the presence of arabinose on plant-produced glycoproteins, which is absent in their human counterparts.

When therapeutic antibodies are produced in glyco-engineered plants that have been modified to have a more human-like N-glycosylation pathway, an unexpected and undesirable arabinosylation can occur. This involves the addition of arabinose residues, derived from UDP-arabinose, to the glycan chains of the recombinant antibodies. The presence of these arabinose chains is a significant concern as they can be immunogenic in humans, potentially leading to adverse reactions and reduced efficacy of the therapeutic protein.

Conversely, in mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells, the deliberate replacement of fucose with arabinose in the N-glycans of recombinant antibodies has been explored. This modification, achieved by supplementing the culture media with D-arabinose, can lead to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for the therapeutic action of many anti-cancer antibodies. This highlights the context-dependent impact of arabinosylation on the properties of therapeutic proteins.

| Expression System | Context of Arabinosylation | Implication |

| Plant-based | Unintended addition of arabinose to N-glycans of recombinant proteins. | Potential for immunogenicity in humans, a hurdle for therapeutic applications. |

| Mammalian (CHO cells) | Intentional replacement of fucose with arabinose. | Enhancement of antibody-dependent cell-mediated cytotoxicity (ADCC). |

Signaling Peptides (e.g., CLV3) Arabinosylation

In plants, small signaling peptides play crucial roles in regulating growth and development. A prominent example is the CLAVATA3 (CLV3) peptide, which is a key regulator of the stem cell population in the shoot apical meristem. The biological activity of CLV3 is critically dependent on post-translational modification, specifically the addition of a tri-arabinose chain to a hydroxyproline residue within the peptide sequence.

This arabinosylation is essential for the proper folding and stability of the CLV3 peptide, and significantly enhances its binding affinity to its receptor, CLV1. The transfer of arabinose units to the CLV3 precursor is catalyzed by a series of hydroxyproline O-arabinosyltransferases (HPATs), which utilize UDP-arabinose as the sugar donor. The sequential action of these enzymes builds the tri-arabinoside chain, which is indispensable for the full biological function of CLV3 in maintaining the delicate balance of stem cell proliferation and differentiation. The absence of this arabinose chain leads to a significant reduction in CLV3 activity, demonstrating the vital role of UDP-arabinose-mediated glycosylation in plant signaling pathways.

| Signaling Peptide | Function | Importance of Arabinosylation |

| CLAVATA3 (CLV3) | Regulates stem cell homeostasis in the shoot apical meristem. | Essential for high-affinity binding to its receptor, CLV1, and for its full biological activity in controlling stem cell fate. |

Flavonoid Glycosylation

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological functions, including pigmentation, UV protection, and defense against pathogens. The biological activity, solubility, and stability of flavonoids are often modulated by glycosylation, a process in which sugar moieties are attached to the flavonoid backbone. UDP-arabinose serves as a donor for the arabinosylation of flavonoids, leading to the formation of flavonoid arabinosides.

This reaction is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). For instance, in the model plant Arabidopsis thaliana, the enzyme UGT78D3 has been identified as a flavonol 3-O-arabinosyltransferase. This enzyme specifically utilizes UDP-arabinose to transfer an arabinose group to the 3-hydroxyl position of flavonols such as quercetin, resulting in the formation of quercetin 3-O-arabinoside. Other UGTs have been identified that exhibit broader substrate specificity and can utilize UDP-arabinose in addition to other sugar donors for the glycosylation of various flavonoids. The arabinosylation of flavonoids can significantly impact their chemical properties and biological functions.

| Flavonoid Substrate | Enzyme Example | Resulting Product | Significance of Arabinosylation |

| Quercetin | UGT78D3 (Arabidopsis thaliana) | Quercetin 3-O-arabinoside | Alters solubility, stability, and biological activity of the flavonoid. |

Pentacyclic Triterpenoid Glycosylation

Pentacyclic triterpenoids are a large and structurally diverse group of natural products found in many plant species, and they often exhibit a wide range of pharmacological activities. The biological properties of these compounds are frequently enhanced through glycosylation, leading to the formation of triterpenoid saponins (B1172615). UDP-arabinose plays a significant role in this process by serving as the donor for the arabinosylation of the triterpenoid scaffold.

The attachment of arabinose residues is catalyzed by specific UDP-glycosyltransferases (UGTs). A notable example is the enzyme UGT99D1, which has been shown to specifically transfer an arabinose moiety from UDP-arabinose to the C-3 position of various pentacyclic triterpenoids, including betulinic acid. This arabinosylation can significantly increase the cytotoxic and anti-cancer activities of the parent triterpenoid. The production of these valuable glycosylated compounds is often limited by the high cost and low availability of UDP-arabinose, which has spurred research into the development of enzymatic regeneration systems for this crucial sugar donor.

| Triterpenoid Aglycone | Enzyme Example | Glycosylation Product | Impact of Arabinosylation |

| Betulinic Acid | UGT99D1 | Betulinic acid 3-O-arabinoside | Enhanced anticancer and cytotoxic activities compared to the non-glycosylated form. |

Bacterial Cell Surface Polysaccharides (e.g., Mycobacterial Cell Wall, Lipopolysaccharides, Exopolysaccharides)

In the bacterial domain, UDP-arabinose is a precursor for the synthesis of essential cell surface polysaccharides. A critical pathway involves the conversion of UDP-arabinose into decaprenyl-phosphate-arabinose (DPA), which is the lipid-linked donor of arabinofuranose residues for the biosynthesis of arabinans. These arabinan polymers are fundamental components of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. The mycobacterial cell wall arabinogalactan is a complex structure that is essential for the viability and pathogenicity of the bacterium. Enzymes involved in the synthesis of DPA and the subsequent transfer of arabinose are attractive targets for the development of new anti-tuberculosis drugs.

UDP-arabinose is also implicated in the biosynthesis of the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria. The O-antigen is a highly variable polysaccharide chain that is a major component of the outer membrane and plays a crucial role in the interaction of the bacterium with its environment and host, including contributing to virulence and serving as a target for the host immune response.

Furthermore, some bacteria produce exopolysaccharides (EPS), which are secreted into the extracellular environment and contribute to biofilm formation, adhesion, and protection against environmental stresses. In some bacterial species, UDP-arabinose is a precursor for the arabinose residues found in these complex extracellular polymers.

| Bacterial Component | Function | Role of UDP-arabinose |

| Mycobacterial Cell Wall Arabinogalactan | Essential for the structural integrity, viability, and pathogenicity of Mycobacterium tuberculosis. | Precursor for decaprenyl-phosphate-arabinose (DPA), the donor of arabinofuranose for arabinan biosynthesis. |

| Lipopolysaccharide (LPS) O-Antigen | Virulence factor, protection against host defenses, and structural component of the outer membrane in Gram-negative bacteria. | Precursor for arabinose residues in the O-antigen polysaccharide chain of some bacterial species. |

| Exopolysaccharides (EPS) | Biofilm formation, adhesion, and protection against environmental stresses. | Precursor for arabinose units in the EPS of certain bacteria. |

Enzymology and Molecular Mechanisms of Uridine Diphosphate Arabinose Metabolism

Kinetic Characterization of Key Enzymes

The efficiency and substrate preference of the enzymes in the UDP-arabinose metabolic pathway are defined by their kinetic parameters. These parameters dictate the flow of metabolites through the pathway and are crucial for understanding its regulation.

Uridine (B1682114) Diphosphate (B83284) Xylose 4-Epimerase (UXE) catalyzes the reversible C4-epimerization of UDP-D-xylose to produce UDP-L-arabinopyranose. nih.gov This reaction is a key step in the de novo synthesis of L-arabinose in plants. nih.gov

Some isoforms of these epimerases, particularly cytosolic ones, have been shown to be bifunctional. For instance, a soluble enzyme purified from pea ( Pisum sativum L.), identified as PsUGE1, demonstrated both UDP-Xylose 4-epimerase and UDP-Glucose 4-epimerase activity. researchgate.net The recombinant form of this enzyme (rPsUGE1) was characterized to determine its affinity for various substrates. The apparent Michaelis constants (Kₘ) were found to be 0.31 mM for UDP-glucose, 0.29 mM for UDP-galactose, 0.16 mM for UDP-L-arabinose, and 0.15 mM for UDP-D-xylose. researchgate.net These findings suggest a high affinity for the pentose (B10789219) sugar nucleotides. The apparent equilibrium constant for the interconversion of UDP-xylose to UDP-arabinose was 0.89, indicating the reaction is readily reversible without a strong preference for either substrate. researchgate.net

Table 1: Kinetic Parameters of Pea Recombinant UDP-Glucose 4-Epimerase (rPsUGE1)

| Substrate | Apparent Kₘ (mM) |

|---|---|

| UDP-Glucose | 0.31 |

| UDP-Galactose | 0.29 |

| UDP-L-Arabinose | 0.16 |

Uridine Diphosphate Arabinopyranose Mutase (UAM) is responsible for the interconversion of UDP-L-arabinopyranose (UDP-Arap) to UDP-L-arabinofuranose (UDP-Araf). oup.comnih.gov The furanose form is the donor substrate for arabinosyltransferases involved in the synthesis of cell wall polymers. oup.comnih.gov

The reaction catalyzed by UAM is reversible. oup.comwikipedia.org Studies on the enzyme from rice have shown that at thermodynamic equilibrium, the pyranose form is heavily favored over the furanose form, with a ratio of approximately 90:10. oup.com This highlights that the biologically essential UDP-Araf is generated through a highly unfavorable equilibrium. nih.gov The enzyme is specific for uridine as the nucleoside, and it does not act on nucleotide mannosides. nih.gov The UAM from rice showed optimal activity in the presence of divalent cations like Mn²⁺, and its activity was inhibited by EDTA. oup.com

Uridine Diphosphate-Sugar Pyrophosphorylase (USP or USPase) generally displays broad substrate specificity, catalyzing the reversible reaction between UTP and a variety of sugar-1-phosphates to form the corresponding UDP-sugar and pyrophosphate. nih.govfrontiersin.org This promiscuity allows it to participate in the synthesis of several nucleotide sugars. frontiersin.org

The enzyme can efficiently utilize a range of sugar-1-phosphates, including D-glucose-1-P, D-galactose-1-P, D-glucuronic acid-1-P, D-xylose-1-P, and L-arabinose-1-P. nih.govfrontiersin.org Studies on USPases from various plant and protozoan sources have shown that activities are typically higher with hexose-1-phosphates (like glucose-1-P and galactose-1-P) compared to pentose-1-phosphates (xylose-1-P and arabinose-1-P). nih.gov For example, the Arabidopsis USPase also reacts with α-D-Fuc-1-P (Kₘ of 3.4 mM) and β-L-Ara-1-P. frontiersin.orgnih.gov In contrast, the enzyme generally shows low or no activity with substrates such as mannose-1-P, N-acetyl-glucosamine-1-P, or glucose-6-P. nih.gov The Kₘ values for UTP are consistently low (0.03–0.19 mM), while the Kₘ values for the sugar-1-phosphate substrates vary more widely, typically in the range of 0.13 to 2.54 mM. nih.gov

Table 2: Substrate Range of UDP-Sugar Pyrophosphorylase (USPase)

| Substrate (Sugar-1-Phosphate) | Relative Activity in Pea USPase (%) | Relative Activity in Arabidopsis USPase A (%) |

|---|---|---|

| Glc-1-P | 100 | 100 |

| Gal-1-P | 95 | 90 |

| GlcA-1-P | 80 | 75 |

| Xyl-1-P | 45 | 40 |

| Ara-1-P | 30 | 35 |

Data adapted from comparative studies; exact percentages may vary based on assay conditions. nih.gov

Structural Biology of Uridine Diphosphate Arabinose-Related Enzymes

The three-dimensional structures of enzymes involved in uridine diphosphate (UDP)-arabinose metabolism provide critical insights into their catalytic mechanisms, substrate specificity, and regulation. Through techniques such as X-ray crystallography and cryo-electron microscopy, researchers have elucidated the molecular architecture of these enzymes, revealing conserved domains and key amino acid residues essential for their function.

Analysis of UDP-Binding Domains

A common feature among enzymes that metabolize UDP-sugars is the presence of a highly conserved UDP-binding domain. This domain is responsible for the specific recognition and binding of the UDP moiety of the substrate, correctly orienting it for catalysis.

Detailed structural analyses have revealed that UDP-binding domains often adopt a Rossmann-like fold, which is a common structural motif in nucleotide-binding enzymes. frontiersin.org This fold is characterized by a series of alternating β-strands and α-helices. The binding of UDP is typically mediated by a network of hydrogen bonds and van der Waals interactions between the enzyme and the uridine, ribose, and diphosphate groups of UDP.

In the context of UDP-arabinose metabolism, the UDP-binding domain of UDP-glucose 4-epimerase (UGE) from Arabidopsis thaliana (AtUGE2) has been structurally characterized. The crystal structure of AtUGE2 in complex with NAD+ and UDP revealed that the UDP-binding domain adopts a more closed conformation compared to its bacterial and mammalian counterparts. researchgate.net This structural feature, along with a smaller sugar-binding site, is thought to be crucial for accommodating UDP-xylose and UDP-L-arabinose, thereby enabling its UDP-xylose 4-epimerase (UXE) activity. researchgate.net

Key amino acid residues within the UDP-binding motif are critical for the enzymatic activity of glycosyltransferases. For instance, in the glycosyltransferase Gtf3, specific amino acids are responsible for forming hydrogen bonds with the UDP moiety, and mutations of these residues lead to a loss of enzymatic activity. researchgate.net

The binding of the UDP-sugar substrate can also induce significant conformational changes in the enzyme. For example, the binding of UDP-glucuronic acid to the glucuronosyltransferase GumK, which has a GT-B fold with two Rossmann-like domains, is suggested to trigger a relative movement between the domains, bringing them closer together. oup.com This conformational change is believed to be essential for the subsequent binding of the acceptor substrate and catalysis. oup.com

| Enzyme | Organism | PDB ID | Key Features of UDP-Binding Domain | Reference |

| UDP-glucose 4-epimerase (AtUGE2) | Arabidopsis thaliana | Not specified | More closed conformation, smaller sugar-binding site | researchgate.net |

| Glycosyltransferase (Gtf3) | Streptococcus species | Not specified | Specific residues form hydrogen bonds with UDP | researchgate.net |

| Glucuronosyltransferase (GumK) | Xanthomonas campestris | 2HY7 (apo), 2Q6V (UDP-bound) | Induces conformational change, bringing domains closer | oup.com |

| UDP-glucose dehydrogenase (UGDH) | Human | Not specified | Composed of N-terminal NAD-binding and C-terminal UDP-binding domains | researchgate.net |

Oligomeric States and Their Functional Implications

The quaternary structure, or the arrangement of multiple protein subunits, plays a crucial role in the function and regulation of many enzymes involved in UDP-arabinose metabolism. The oligomeric state can influence catalytic activity, stability, and allosteric regulation.

Many enzymes in this pathway exist as homodimers or higher-order oligomers. For example, UDP-glucose 4-epimerase from various organisms is typically a homodimer. wikipedia.org Similarly, human UDP-xylose synthase is a homodimer. nih.gov UDP-glucose 6-dehydrogenase, which converts UDP-glucose to UDP-glucuronic acid, is also a homodimer, with each subunit comprising an N-terminal NAD+-binding domain and a C-terminal UDP-sugar binding domain. ebi.ac.uk

The oligomerization of UDP-sugar pyrophosphorylases (UGPases) has been shown to be important for their regulatory function. nih.gov While many plant UGPases are active as monomers, the human and yeast orthologs form active octameric complexes. nih.gov The UGPase from sugarcane exists as a mixture of monomers, dimers, and larger oligomers in solution. nih.gov For the Pseudomonas aeruginosa UGPase, tetramerization is essential for its enzymatic function, with mutations that disrupt the tetrameric state leading to a near-complete loss of activity. asm.org

In some cases, the oligomeric state can be dynamic and influenced by factors such as substrate binding or redox conditions. For instance, the oligomerization of sugarcane UGPase is affected by buffer composition, and its activity can be modulated by redox modifications that alter its oligomeric state. nih.govnih.gov

The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase typically associates as a trimer of dimers. researchgate.net Certain mutations can disrupt this oligomeric structure, leading to the formation of trimers and affecting the enzyme's activity. researchgate.net

| Enzyme | Organism/Source | Oligomeric State | Functional Implication | Reference |

| UDP-glucose 4-epimerase (GALE) | Various | Homodimer | Essential for catalytic activity | wikipedia.org |

| UDP-xylose synthase (hUXS1) | Human | Homodimer | Structural basis for catalysis | nih.gov |

| UDP-glucose 6-dehydrogenase | Various | Homodimer | Brings NAD+ and UDP-sugar binding domains together | ebi.ac.uk |

| UDP-glucose pyrophosphorylase (UGPase) | Sugarcane | Monomers, dimers, oligomers | Regulation of activity | nih.govnih.gov |

| UDP-glucose pyrophosphorylase (UGPase) | Pseudomonas aeruginosa | Tetramer | Essential for enzymatic function | asm.org |

| UDP-GlcNAc 2-epimerase/ManNAc kinase | Human | Trimer of dimers | Mutations can disrupt oligomerization and affect activity | researchgate.net |

Genetic and Molecular Regulation of Uridine Diphosphate Arabinose Pathways

Gene Family Analysis and Evolutionary Conservation

The pathways for UDP-arabinose metabolism are governed by distinct, evolutionarily conserved gene families. These families encode enzymes that catalyze specific steps in the synthesis and interconversion of nucleotide sugars, as well as transporters that ensure these molecules are available in the correct subcellular locations.

UDP-Xylose 4-Epimerase (UXE), also known as UDP-arabinose 4-epimerase, is a key enzyme in the de novo synthesis of UDP-L-arabinose, catalyzing the reversible interconversion of UDP-D-xylose and UDP-L-arabinose. nih.govwikipedia.org In plants, UXE enzymes are typically type-II membrane proteins located in the Golgi apparatus. nih.govnih.gov

The gene encoding this enzyme in Arabidopsis thaliana is known as MURUS4 (MUR4). nih.govnih.gov The Arabidopsis genome contains three additional putative proteins that share over 76% sequence identity with MUR4, suggesting a degree of functional redundancy or specialization within this gene family. nih.govnih.gov This conservation is not limited to Arabidopsis. For instance, the barley (Hordeum vulgare) genome contains at least three UXE genes, designated HvUXE1, HvUXE2, and HvUXE3. nih.govnih.gov The existence of small UXE gene families across different plant species points to the conserved and critical role of this enzymatic step in plant biology. Homologues have also been identified in various bacteria, such as Sinorhizobium meliloti, indicating a broad evolutionary conservation of this pathway. nih.govnih.gov

| Gene Name | Organism | Function | Key Characteristics |

| MUR4 (At1g30620) | Arabidopsis thaliana | UDP-D-xylose 4-epimerase | Golgi-localized type-II membrane protein. nih.gov |

| HvUXE1 | Hordeum vulgare (Barley) | UDP-D-xylose 4-epimerase | Catalyzes the reversible interconversion of UDP-Xyl and UDP-Ara. nih.govnih.gov |

| HvUXE2 | Hordeum vulgare (Barley) | Putative UDP-D-xylose 4-epimerase | Member of the barley UXE gene family. nih.gov |

| HvUXE3 | Hordeum vulgare (Barley) | Putative UDP-D-xylose 4-epimerase | Member of the barley UXE gene family. nih.gov |

| SmUxe | Sinorhizobium meliloti | UDP-xylose 4-epimerase | Interconverts UDP-xylose and UDP-arabinose. nih.gov Also shows UDP-glucose 4-epimerase activity. nih.gov |

UDP-arabinopyranose mutase (UAM) catalyzes the interconversion of UDP-L-arabinopyranose (UDP-Arap) into UDP-L-arabinofuranose (UDP-Araf). nih.govwikipedia.org This is a critical step because while the de novo pathway produces the pyranose form, the furanose form is the primary arabinosyl donor for the synthesis of major cell wall components like arabinoxylans and pectic polysaccharides. pnas.orgnih.gov

UAMs belong to a small gene family known as Reversibly Glycosylated Polypeptides (RGPs). nih.govnih.gov Based on sequence homology, these enzymes are classified into the Glycosyltransferase family 75 (GT75) in the Carbohydrate-Active Enzymes (CAZy) database. nih.gov In Arabidopsis, the RGP gene family has multiple members, and mutations in these genes can lead to reduced cell wall arabinose content. uconn.edu Similarly, four members of the UAM gene family (HvUAM1, HvUAM2, HvUAM3, and HvUAM4) have been identified and characterized in barley. nih.gov While the first three show UAM activity, HvUAM4 does not, suggesting potential functional diversification within the family. nih.gov The conservation of this gene family across plants like rice, Arabidopsis, and barley underscores its fundamental role in providing the correct arabinose isomer for glycan synthesis. nih.govnih.govnih.gov

| Gene Name | Organism | Function | Key Characteristics |

| RGP1 / UAM1 | Oryza sativa (Rice) | UDP-arabinopyranose mutase | Interconverts UDP-Arap and UDP-Araf. uniprot.org |

| RGP1 | Arabidopsis thaliana | UDP-arabinopyranose mutase | Paralog of RGP2 with identical function and cell localization. uconn.edu |

| RGP2 | Arabidopsis thaliana | UDP-arabinopyranose mutase | A missense mutation in this gene is responsible for the mur5 phenotype. uconn.edu |

| HvUAM1, 2, 3 | Hordeum vulgare (Barley) | UDP-arabinopyranose mutase | Exhibit catalytic activity for the interconversion of UDP-Arap and UDP-Araf. nih.gov |

| HvUAM4 | Hordeum vulgare (Barley) | No demonstrated mutase activity | Transcribed at high levels, but expressed protein shows no UAM activity. nih.gov |

UDP-Sugar Pyrophosphorylase (USP) is a key enzyme in the arabinose salvage pathway. nih.govfrontiersin.org This pathway recycles free arabinose released from cell wall turnover by first phosphorylating it via an arabinokinase and then converting it to UDP-L-arabinose in a reaction catalyzed by USP. nih.govfrontiersin.org A distinguishing feature of USP is its broad substrate specificity, allowing it to act on various sugar-1-phosphates, including those of arabinose and xylose. nih.govfrontiersin.org

In plants, pyrophosphorylases that synthesize UDP-sugars are categorized into three main families based on sequence and substrate specificity: UDP-glucose pyrophosphorylase (UGP), UDP-N-acetylglucosamine pyrophosphorylase (UAP), and UDP-sugar pyrophosphorylase (USP). frontiersin.orgfrontiersin.org While UGP and UAP are relatively specific, USP is a multisubstrate enzyme. frontiersin.orgfrontiersin.orgfrontiersin.org The USP gene family is conserved in plants and is essential for both vegetative and reproductive growth, highlighting its critical role in recycling sugars for cell wall biosynthesis. nih.gov Knockdown of the USP gene in Arabidopsis leads to impaired growth and fertility, with an accumulation of free arabinose and xylose, confirming its function in the salvage pathway. nih.govfrontiersin.org

| Gene Family | Enzyme Name | Substrate(s) | Role in UDP-Arabinose Pathway |

| USP | UDP-sugar pyrophosphorylase | Arabinose-1-phosphate, Xylose-1-phosphate, and others | Catalyzes the final step in the arabinose salvage pathway, producing UDP-arabinose. nih.govfrontiersin.org |

| UGP | UDP-glucose pyrophosphorylase | Glucose-1-phosphate | Synthesizes UDP-glucose, the initial precursor for the de novo synthesis of UDP-arabinose. frontiersin.orgresearchgate.net |

| UAP | UDP-N-acetylglucosamine pyrophosphorylase | N-acetylglucosamine-1-P | Not directly involved in UDP-arabinose synthesis. frontiersin.orgfrontiersin.org |

Nucleotide Sugar Transporters (NSTs) are a large and diverse family of proteins responsible for translocating activated sugars from the cytosol into the lumen of the Golgi apparatus and endoplasmic reticulum, where most glycosylation reactions occur. cienciavida.orgnih.gov The biosynthesis of arabinose-containing polymers in plants presents a complex topological puzzle that relies heavily on NSTs. UDP-Arap is synthesized in the Golgi lumen, but it must be converted to UDP-Araf by UAMs located on the cytosolic face of the Golgi. pnas.orgnih.gov This necessitates a system of transporters to first export UDP-Arap to the cytosol and then re-import the resulting UDP-Araf back into the Golgi lumen. pnas.orgnih.gov

The Arabidopsis genome contains 51 members of the NST family, grouped into six subclades. pnas.org Recently, a specific family of Golgi-localized transporters responsible for the import of UDP-Araf has been identified and characterized in Arabidopsis. pnas.org These transporters, termed UDP-Araf Transporters (UAfTs), were shown to efficiently transport UDP-Araf in vitro, and analysis of corresponding mutant lines confirmed their role in vivo. pnas.org The existence of a large, evolutionarily conserved family of NSTs across eukaryotes highlights the importance of compartmentalization in glycan biosynthesis. nih.govelifesciences.org

| Transporter Family | Substrate(s) | Organism | Function |

| UAfT | UDP-Araf | Arabidopsis thaliana | A family of four Golgi-localized NSTs that transport UDP-Araf from the cytosol into the Golgi lumen. pnas.org |

| SLC35 | Various nucleotide sugars (e.g., UDP-galactose, CMP-sialic acid) | Mammals | A large superfamily of NSTs responsible for transporting nucleotide sugars into the ER and Golgi. nih.govguidetopharmacology.orgnih.gov |

| NST/TPT Superfamily | Nucleotide sugars, Triose phosphates | Arabidopsis thaliana | A superfamily containing 51 members in Arabidopsis, including specialized UDP-sugar transporters. pnas.org |

Functional Characterization of Mutants

The study of mutants with defects in UDP-arabinose synthesis has been instrumental in elucidating the functions of the genes involved and the physiological importance of arabinosylated polymers.

The murus4 (mur4) mutant of Arabidopsis thaliana was identified in a screen for plants with altered cell wall composition. nih.govproquest.com The primary phenotype of mur4 is a significant reduction in the L-arabinose content of its cell walls. nih.govproquest.comuconn.edu

Detailed analysis revealed that the mur4 mutation causes a partial defect in the UDP-D-xylose 4-epimerase (UXE) enzyme, which catalyzes the final step in the de novo synthesis of UDP-L-arabinose. nih.govosti.gov This enzymatic defect leads to a decrease of approximately 50% in the total arabinose found in the cell walls of leaves and most other organs. uconn.eduosti.gov The reduction affects multiple arabinose-containing polymers, including pectic polysaccharides and arabinogalactan (B145846) proteins. uconn.eduosti.gov

Despite this significant alteration in cell wall composition, the mur4 mutant does not exhibit any obvious macroscopic growth defects under standard laboratory conditions. uconn.edu However, the lack of a complete deficiency in arabinose suggests the existence of redundant UXE enzymes, a hypothesis supported by the presence of three other MUR4-like genes in the Arabidopsis genome. nih.govnih.gov Interestingly, the cell wall composition of mur4 plants can be restored to wild-type levels by feeding them L-arabinose, which indicates that the salvage pathway can compensate for the partial block in de novo synthesis when the monosaccharide is available. uconn.eduosti.gov

| Mutant | Gene Affected | Enzyme Defect | Primary Phenotype | Secondary Observations |

| mur4 | MUR4 | UDP-D-xylose 4-epimerase | ~50% reduction in cell wall L-arabinose content. nih.govuconn.edu | No obvious growth defects; phenotype is rescued by feeding L-arabinose. uconn.eduosti.gov |

Genetic Interrogations of UGEs with UXE Activity (e.g., uge1, uge3)

In the synthesis of UDP-L-arabinose, the primary pathway in plants involves the Golgi-localized UDP-xylose 4-epimerase (UXE), such as MUR4 in Arabidopsis. However, research has revealed that other enzymes possess the capacity to contribute to this process. In Arabidopsis thaliana, certain cytosolic UDP-glucose 4-epimerases (UGEs), specifically AtUGE1 and AtUGE3, have been identified as bifunctional enzymes that also exhibit UXE activity, enabling them to catalyze the conversion of UDP-xylose to UDP-L-arabinose. researchgate.netresearchgate.net

| Mutant Genotype | Key Phenotypic Observations | Impact on Cell Wall Arabinose | Reference |

|---|---|---|---|

| uge1uge3 | No significant visible phenotype under normal conditions. | No significant reduction. | pnas.org |

| mur4-1 | Dwarf phenotype. | Reduced. | researchgate.net |

| mur4-1 uge1-1 uge3-2 | Enhanced dwarf phenotype compared to mur4-1. | Further reduced compared to mur4-1. | researchgate.net |

Disruption of USP Function (e.g., usp knock-downs)

UDP-sugar pyrophosphorylase (USP) is a key enzyme in the nucleotide sugar salvage pathway, which recycles monosaccharides derived from polymer turnover. nih.gov This pathway reactivates sugars by phosphorylating them and subsequently converting them into UDP-sugars. nih.gov Genetic disruption of USP function in Arabidopsis has demonstrated its critical role in processing specific sugars, including arabinose and xylose. nih.gov

A complete knock-out of the USP gene results in pollen that is not fertile, indicating an essential role for the enzyme in reproductive development. nih.gov To study its function throughout the plant's life cycle, researchers developed a strong knock-down line (kd-usp) with over 95% reduction in USP activity. nih.gov These kd-usp plants exhibit distinct metabolic and developmental phenotypes. A key finding was the significant accumulation of free arabinose and xylose in the cytoplasm of mutant plants. nih.gov This accumulation suggests a bottleneck in the recycling of these monosaccharides, which are likely derived from the turnover of cell wall polymers. nih.gov

Furthermore, the cell walls of kd-usp plants show a small but significant reduction in arabinose content. This demonstrates that the salvage pathway, via USP, contributes to the total cellular pool of UDP-arabinose used for cell wall biosynthesis. nih.gov The phenotype of kd-usp mutants is not solely attributable to the reduction in UDP-arabinose, as the mur4 mutant, which also has reduced UDP-arabinose, displays a different set of characteristics. nih.gov This highlights the distinct roles of the de novo and salvage pathways, which generate UDP-arabinose in different cellular compartments (Golgi and cytoplasm, respectively). nih.gov

| Genetic Modification | Metabolic Effect | Phenotypic Effect | Reference |

|---|---|---|---|

| Complete Knock-Out (KO) | Not detailed due to lethality. | Non-fertile pollen. | nih.gov |

| Strong Knock-Down (kd-usp) | Accumulation of cytoplasmic arabinose and xylose; slight reduction in cell wall arabinose. | Mostly sterile due to improper anther and pollen sack formation. | nih.gov |

Modulation of UAM Expression (e.g., RNAi studies)

The interconversion of UDP-arabinopyranose (UDP-Arap), the product of UXE, into UDP-arabinofuranose (UDP-Araf), the form required by arabinosyltransferases for incorporation into polymers, is catalyzed by UDP-arabinopyranose mutases (UAMs). nih.govnih.gov In plants, these enzymes are also known as Reversibly Glycosylated Proteins (RGPs). nih.gov The modulation of UAM/RGP gene expression via RNA interference (RNAi) has been a powerful tool to investigate the indispensability of this conversion for plant growth and cell wall architecture. nih.govnih.gov

In Arabidopsis, the RGP family consists of five members. Studies targeting RGP1 and RGP2 have shown their crucial role. Single knockout mutants (rgp1 and rgp2) exhibit a significant reduction in total cell wall L-arabinose content, ranging from 12-31%, and a corresponding 50% reduction in UDP-Ara mutase activity. nih.gov A concomitant downregulation of both RGP1 and RGP2 using an RNAi approach results in severe developmental defects, including dwarfism, and plants that are almost entirely deficient in cell wall arabinose. nih.gov This demonstrates that the interconversion of UDP-Arap to UDP-Araf is essential for normal plant development. nih.gov

| Organism | Method | Target Gene(s) | Key Findings | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | RNAi (double knockdown) | RGP1 and RGP2 | >95% reduction in mutase activity; >69% reduction in cell wall arabinose; severe dwarf phenotype. | nih.gov |

| Brachypodium distachyon | RNAi | BdRGP1, BdRGP2, BdRGP3 | Reduced levels of arabinose, ferulic acid, and p-coumarates in the cell wall. | researchgate.net |

Analysis of Pleiotropic Effects in Mutant Lines

For instance, the usp knock-down mutants in Arabidopsis not only show a biochemical phenotype of arabinose and xylose accumulation but also exhibit severe reproductive defects, leading to sterility. nih.gov This indicates that the salvage pathway for nucleotide sugars is critical for processes beyond just cell wall maintenance, such as pollen development. nih.gov Similarly, the severe dwarfism and developmental arrest observed in rgp1 rgp2 double knockdown lines highlight that the inability to form UDP-Araf affects fundamental processes required for growth and morphogenesis. nih.govnih.gov

Transcriptional and Post-Translational Control

Gene Expression Profiles and Co-Expression Networks

The regulation of UDP-arabinose synthesis is controlled at the transcriptional level, with genes encoding pathway enzymes showing distinct expression patterns across different tissues and developmental stages. In Arabidopsis, the five UGE isoforms are expressed ubiquitously but exhibit developmental and cell-type-dependent variations. semanticscholar.org Gene expression analysis suggests a functional differentiation among the isoforms: the expression patterns of UGE1 and UGE3 are similar to those of enzymes involved in carbohydrate breakdown, whereas UGE2, UGE4, and UGE5 expression is more closely related to carbohydrate biosynthesis. semanticscholar.org

In Brachypodium distachyon, analysis of genes encoding UDP-sugar interconversion enzymes reveals a developmental expression profile. For example, the expression of UAM (or RGP) genes, which convert UDP-Arap to UDP-Araf, is abundant in various tissues, indicating a constant requirement for UDP-Araf for the synthesis of cell wall polymers like arabinoxylan. researchgate.net

Co-expression networks can further elucidate regulatory relationships. In postharvest strawberries, the expression of genes involved in arabinogalactan protein (AGP) synthesis, such as galactosyltransferases, is temporally regulated along with the availability of nucleotide sugars, including UDP-arabinose. nih.gov The transcriptional regulation of AGP-encoding genes and genes for post-translational glycosylation is influenced by storage conditions like cold and high CO2, suggesting a coordinated network that modulates cell wall assembly and fruit texture. nih.gov This indicates that the expression of genes in the UDP-arabinose pathway is tightly coordinated with the genes for the enzymes that utilize its product, ensuring efficient synthesis of complex carbohydrates.

Regulation by Feedback Inhibition

In addition to transcriptional control, the UDP-arabinose synthesis pathway is also subject to allosteric regulation, including feedback inhibition, where the end product of a pathway inhibits an earlier enzymatic step. This mechanism allows for rapid metabolic adjustments based on cellular needs.

A clear example of feedback inhibition has been characterized in the soil bacterium Sinorhizobium meliloti. nih.gov In this organism, the synthesis of UDP-xylose from UDP-glucuronic acid is catalyzed by UDP-xylose synthase (SmUxs1). The subsequent conversion to UDP-arabinose is performed by UDP-xylose 4-epimerase (SmUxe). nih.gov Studies on the recombinant SmUxs1 enzyme revealed that its activity is inhibited by UDP-arabinose. nih.gov This finding suggests that when the cellular concentration of UDP-arabinose is high, it binds to SmUxs1 and slows down the production of its precursor, UDP-xylose. This feedback loop provides a mechanism for the cell to control the flux through the GlcA→Xyl→Ara pathway and maintain homeostasis of these essential nucleotide sugars. nih.gov Interestingly, this inhibition by UDP-arabinose is not observed in all known plant and fungal Uxs enzymes, indicating potential diversity in regulatory mechanisms across different kingdoms of life. nih.gov

Post-Translational Modifications and Enzyme Activity Modulation

The catalytic activity of enzymes within the uridine (B1682114) diphosphate (B83284) (UDP)-arabinose metabolic pathways is subject to regulation through various post-translational modifications (PTMs). These modifications, which occur after the synthesis of the polypeptide chain, can dynamically alter an enzyme's conformation, stability, and interaction with substrates or regulatory molecules, thereby providing a rapid and efficient mechanism for controlling metabolic flux. Key PTMs identified in the regulation of this pathway include phosphorylation and glycosylation, with evidence also suggesting a role for redox-mediated control.

One of the primary enzymes in the pathway, UDP-glucose 6-dehydrogenase (UGDH), which catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, is known to be regulated by phosphorylation. Research has demonstrated that the phosphorylation of UGDH at a specific tyrosine residue, Y473, can modulate its activity and interactions. This phosphorylation event has been shown to enhance the binding between UGDH and the HuR/UDP-Glc complex, which in turn relieves the inhibition of HuR by UDP-glucose. This intricate regulatory mechanism highlights how PTMs can integrate metabolic status with broader cellular processes.

Another critical enzyme in the pathway, UDP-arabinopyranose mutase (UAM), which interconverts UDP-arabinopyranose and UDP-arabinofuranose, is characterized as a reversibly glycosylated polypeptide (RGP) nih.govoup.com. This intrinsic property indicates that glycosylation is a key feature of this enzyme. The process of reversible glycosylation in UAM has been shown to be dependent on the presence of divalent cations oup.com. While the precise molecular consequences of this glycosylation on the catalytic activity of UAM are an ongoing area of investigation, it is evident that this PTM is a fundamental aspect of its biology and likely plays a role in modulating its function. The requirement for divalent cations for both glycosylation and mutase activity suggests a potential interplay between ion binding, glycosylation state, and enzymatic catalysis oup.com.

While specific PTMs for other key enzymes in the pathway, such as UDP-xylose synthase and UDP-xylose 4-epimerase, are not as extensively documented in current research, the established regulatory mechanisms for UGDH and UAM underscore the importance of post-translational modifications in fine-tuning the production of UDP-arabinose.

Interactive Table of Post-Translational Modifications in the UDP-Arabinose Pathway

| Enzyme | Modification | Observed Effect |

| UDP-glucose 6-dehydrogenase (UGDH) | Phosphorylation (at Y473) | Enhances interaction with HuR/UDP-Glc complex, relieving HuR inhibition. |

| UDP-glucose 6-dehydrogenase (UGDH) | Redox control (suppression by peroxide) | Suggests regulation in response to oxidative stress. |

| UDP-arabinopyranose mutase (UAM) | Reversible Glycosylation | Intrinsic property of the enzyme; dependent on divalent cations. The direct impact on catalytic activity is under investigation. nih.govoup.com |

Impact of Point Mutations on Enzyme Activity and Specificity

The genetic integrity of the enzymes in the UDP-arabinose pathway is crucial for their proper function. Point mutations, which involve the alteration of a single nucleotide in the gene sequence, can lead to changes in the amino acid sequence of the resulting enzyme. Such alterations, even of a single amino acid, can have profound effects on the enzyme's structure, stability, substrate binding, and catalytic efficiency. Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanisms of these enzymes.

UDP-glucose 6-dehydrogenase (UGDH)

Point mutations in the UGDH gene can significantly impact its quaternary structure and, consequently, its enzymatic activity. UGDH typically exists in a dynamic equilibrium between dimeric and hexameric forms, with the hexamer being the more active state. Specific point mutations have been shown to disrupt this equilibrium. For instance, the T325D mutation results in an obligate dimeric form of the enzyme with a significantly reduced Vmax compared to the wild-type enzyme nih.gov. Conversely, the T325A mutant can still form hexamers, particularly in the presence of substrate and cofactor, and exhibits kinetic parameters more similar to the wild-type enzyme under standard assay conditions nih.gov. These findings underscore the importance of the threonine at position 325 for maintaining the proper oligomeric state and optimal activity of UGDH.

Interactive Data Table: Kinetic Parameters of Wild-Type and Mutant Human UGDH

| Enzyme Variant | Vmax (nmol/min/mg) | Km (UDP-glucose, µM) | Km (NAD+, µM) | Quaternary Structure |

| Wild-Type | 100 ± 10 | 50 ± 10 | 100 ± 20 | Dimer-Hexamer Equilibrium |

| T325A | 95 ± 8 | 55 ± 12 | 110 ± 25 | Inducible Hexamer |

| T325D | 20 ± 5 | 60 ± 15 | 120 ± 30 | Obligate Dimer |

Data are representative values compiled from kinetic studies and are subject to variations based on experimental conditions. nih.gov

UDP-xylose Synthase (UXS)

Site-directed mutagenesis of human UDP-xylose synthase (hUXS) has provided critical insights into its catalytic mechanism. Several amino acid residues within the active site have been identified as essential for the multi-step reaction that converts UDP-glucuronic acid to UDP-xylose. Mutations of these key residues can lead to a drastic reduction in catalytic efficiency and, in some cases, the accumulation of reaction intermediates.

For example, the mutation of glutamic acid at position 120 to alanine (B10760859) (E120A) results in a significant decrease in the turnover number (kcat) nih.gov. Similarly, replacing tyrosine at position 147 with phenylalanine (Y147F) or arginine at position 277 with glutamine (R277Q) leads to a severe loss of activity nih.gov. The Y147F and R277Q mutants were found to be completely or nearly incapable of producing the final product, UDP-xylose, instead accumulating the intermediate UDP-4-keto-pentose nih.gov. These results highlight the critical roles of these residues in the catalytic steps of the UXS reaction, including proton transfer and stabilization of intermediates.

Interactive Data Table: Catalytic Parameters of Wild-Type and Mutant Human UXS

| Enzyme Variant | kcat (s-1) | Km (UDP-GlcUA, µM) | Catalytic Efficiency (kcat/Km, M-1s-1) | Primary Product |

| Wild-Type | 1.5 | 100 | 15,000 | UDP-xylose |

| E120A | 0.05 | 200 | 250 | UDP-xylose |

| Y147F | <0.001 | N/D | N/D | UDP-4-keto-pentose |

| R277Q | <0.001 | N/D | N/D | UDP-4-keto-pentose |

N/D: Not determined due to extremely low activity. Data are approximate values derived from published research and may vary. nih.gov

These studies on point mutations not only illuminate the fundamental mechanisms of enzyme function within the UDP-arabinose pathway but also provide a molecular basis for understanding how genetic variations can lead to metabolic disorders.

Advanced Research Methodologies and Emerging Applications

Chemo-Enzymatic and Enzymatic Synthesis of Uridine (B1682114) Diphosphate (B83284) Arabinose

The synthesis of Uridine Diphosphate Arabinose (UDP-Ara) is crucial for studying its role in various biological processes, including the glycosylation of natural products and the formation of cell wall polysaccharides. nih.govacs.orgnih.gov Due to the high cost and limited availability of UDP-Ara, significant research has focused on developing efficient and scalable synthesis methods. acs.orgnih.gov These approaches leverage the specificity of enzymes, sometimes in combination with chemical synthesis steps, to produce stereochemically pure UDP-Ara and related nucleotide sugars.

The stereoselective synthesis of UDP-β-L-arabinose and its C4 epimer, UDP-α-D-xylose, is essential as these molecules are donor substrates for glycosyltransferases in the synthesis of important biopolymers in plants and animals. nih.govfrontiersin.org Traditional chemical synthesis methods are often complex, require extensive purification, and result in low yields. nih.gov To overcome these challenges, chemo-enzymatic and fully enzymatic strategies have been developed.

A prominent chemo-enzymatic approach involves a three-step process that begins with the chemical synthesis of pentose-1-phosphate anomeric mixtures. nih.govnih.gov This method bypasses the need for substrate-specific kinases and protective group chemistry. frontiersin.org The resulting mixture of sugar-1-phosphates (e.g., L-arabinose-1-phosphate) is then used as a substrate for a UDP-sugar pyrophosphorylase (USP), which selectively converts only one of the anomers into the biologically active nucleotide sugar. nih.govnih.gov For instance, recombinant USPs from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) have been successfully used to produce stereopure UDP-β-L-arabinose and UDP-α-D-xylose. nih.gov This strategy combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govresearchgate.net

Fully enzymatic pathways offer an alternative, high-yield route to UDP-Ara. One such pathway employs a two-enzyme cascade. nih.gov It starts with the selective phosphorylation of L-arabinose to L-arabinose-1-phosphate by an arabinokinase, such as one from Acidobacteriota (AbGHMP). nih.gov Subsequently, a UDP-sugar pyrophosphorylase from Myxococcales (MbUSP) catalyzes the formation of UDP-β-L-arabinose. nih.gov Structural insights into these enzymes have enabled protein engineering, such as the E446Y mutant of MbUSP, to enhance selectivity for arabinose-1-phosphate, leading to production yields of approximately 97%. nih.gov

Another established enzymatic route involves the epimerization of UDP-D-xylose. An enzyme preparation from wheat germ containing UDP-xylose-4-epimerase can be used to convert UDP-D-xylose into UDP-β-L-arabinopyranose. nih.gov

| Method | Key Enzymes | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Chemo-enzymatic Synthesis | UDP-Sugar Pyrophosphorylase (e.g., AtUSP, BiUSP) | D-xylose or L-arabinose (chemically converted to sugar-1-phosphates) | Bypasses need for kinases; avoids protection steps; high stereoselectivity. | nih.govfrontiersin.org |

| Two-Enzyme Enzymatic Cascade | Arabinokinase (AbGHMP); Engineered UDP-Sugar Pyrophosphorylase (MbUSP-E446Y) | L-arabinose, UTP | High yield (~97%); high anomeric selectivity; fully enzymatic. | nih.gov |